Dabso

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

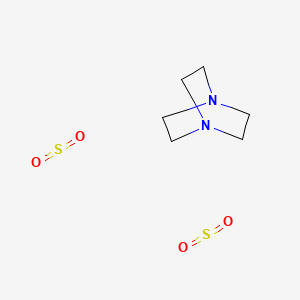

C6H12N2O4S2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;sulfur dioxide |

InChI |

InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;; |

InChI Key |

MISUHPSYABLQKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCN1CC2.O=S=O.O=S=O |

Origin of Product |

United States |

Foundational & Exploratory

Dabso: A Comprehensive Technical Guide for Researchers

An in-depth examination of 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), a stable and versatile reagent for the incorporation of sulfur dioxide in organic synthesis.

Introduction

Dabso, an abbreviation for 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), is a bench-stable, colorless, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a wide array of organic transformations. It is a charge-transfer complex formed between the bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide. The solid-state structure reveals that each sulfur dioxide molecule is bound to a nitrogen atom of the DABCO framework through weak N→S dative bonds. This stable adduct mitigates the hazards associated with handling toxic and gaseous SO2, making it an invaluable tool for synthetic chemists.

This compound's primary utility lies in its ability to introduce the SO2 moiety into organic molecules, facilitating the synthesis of a diverse range of sulfur-containing compounds. These include, but are not limited to, metal sulfinates, sulfonyl fluorides, sulfonamides, sulfonohydrazides, sulfonic esters, sulfonic thioesters, and sulfones. Its application spans various reaction types, including one-pot protocols, annulation, and coupling reactions, often proceeding through the formation of a sulfinate radical or anion intermediate.

Physicochemical and Spectral Properties

This compound is a hygroscopic solid that is readily handled under normal laboratory conditions, although storage under an inert atmosphere is recommended. Its key physicochemical and spectral data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12N2O4S2 | |

| Molecular Weight | 240.3 g/mol | |

| Appearance | White to off-white crystals or powder | |

| Melting Point | 112–114 °C (decomposition) | |

| CAS Registry Number | 119752-83-9 | |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane). | |

| IR (KBr) | νSO2 asymmetric stretch at 1320 cm⁻¹, symmetric stretch at 1145 cm⁻¹ | |

| ¹³C NMR (DMSO-d₆) | 46.8 ppm (DABCO carbons) |

Synthesis of this compound

The industrial preparation of this compound involves the direct reaction of DABCO with condensed and bubbled sulfur dioxide gas at low temperatures. However, a safer and more convenient laboratory-scale synthesis has been developed utilizing commercially available Karl-Fischer reagent as the source of sulfur dioxide.

Experimental Protocol: Synthesis of this compound using Karl-Fischer Reagent

Materials:

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Karl-Fischer reagent (as a source of SO2)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

Procedure:

-

In a dry flask under an inert atmosphere, dissolve DABCO in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the Karl-Fischer reagent to the cooled DABCO solution. A precipitate of this compound will form almost immediately.

-

Once the addition is complete, stir the mixture for a designated period to ensure complete reaction.

-

Collect the solid precipitate by filtration.

-

Wash the solid with diethyl ether to remove any residual pyridine, methanol, and THF from the Karl-Fischer reagent.

-

Dry the resulting white to off-white solid under vacuum to yield pure this compound.

This method avoids the direct handling of gaseous sulfur dioxide and typically provides this compound in high yield (96-97%).

Caption: Synthesis of this compound via precipitation from DABCO and Karl-Fischer reagent.

Applications in Organic Synthesis

This compound has emerged as a versatile reagent in organic synthesis, primarily as a sulfur dioxide surrogate. Its utility is highlighted in the preparation of several important classes of sulfur-containing compounds.

Synthesis of Sulfonamides

A prominent application of this compound is in the synthesis of sulfonamides, a functional group prevalent in many pharmaceutical agents. One common approach involves a one-pot, three-component reaction with a Grignard reagent and an amine.

Materials:

-

Aryl or alkyl halide

The Advent of DABSO: A Safer, More Efficient Sulfur Dioxide Surrogate in Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has marked a significant advancement in synthetic organic chemistry, offering a stable, solid, and safe alternative to gaseous sulfur dioxide (SO₂). This whitepaper provides a comprehensive overview of this compound, detailing its properties, applications, and the experimental protocols for its use in the synthesis of crucial sulfur-containing functionalities prevalent in medicinal chemistry.

Introduction: Overcoming the Challenges of Gaseous SO₂

Sulfur dioxide is a fundamental building block in organic synthesis, enabling the formation of sulfonyl halides, sulfonamides, sulfones, and other key structural motifs found in a vast array of pharmaceuticals. However, its gaseous nature, toxicity, and corrosive properties present significant handling and safety challenges in a laboratory setting. This compound, a stable charge-transfer complex of DABCO and SO₂, effectively circumvents these issues. It is a bench-stable, colorless crystalline solid that decomposes at 200 °C, making it easy to handle and store under an inert atmosphere at room temperature. This has revolutionized the accessibility and application of SO₂ chemistry in both academic and industrial research.

Properties and Reactivity of this compound

This compound acts as a surrogate by releasing SO₂ in situ under appropriate reaction conditions. Its reactivity is primarily centered around the formation of sulfinate intermediates, typically through reaction with organometallic reagents or via transition metal-catalyzed cross-coupling reactions. These sulfinates can then be further functionalized to yield a diverse range of sulfonyl compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂N₂O₄S₂ | |

| Molecular Weight | 240.30 g/mol | |

| Appearance | Colorless crystalline solid | |

| Decomposition Temp. | 200 °C (DSC) | |

| Active SO₂ Content | ~50% | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | |

| Stability | Air-stable, easy to handle |

Synthetic Applications of this compound in Drug Development

The utility of this compound spans the synthesis of several critical functional groups in drug molecules. Its application in palladium and copper-catalyzed reactions has been particularly transformative.

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have gained prominence as covalent inhibitors and chemical probes in drug discovery. This compound provides a convenient route to these compounds, typically through a one-pot, two-step process involving the formation of a sulfinate intermediate followed by fluorination.

Table 2: Comparison of Yields for Sulfonyl Fluoride Synthesis using this compound

| Starting Material | Catalyst/Reagents | Fluorinating Agent | Product | Yield (%) | Reference |

| Aryl Bromide | PdCl₂(AmPhos)₂ | NFSI | Aryl Sulfonyl Fluoride | 65-95 | |

| Aryl Iodide | Pd(OAc)₂/CataCXium A | Selectfluor | Aryl Sulfonyl Fluoride | 60-95 | |

| Grignard Reagent | - | NFSI | Aryl/Alkyl Sulfonyl Fluoride | 50-85 | |

| Aryl Boronic Acid | Pd(II) catalyst | NFSI | Aryl Sulfonyl Fluoride | 55-90 |

Synthesis of Sulfonamides

The sulfonamide moiety is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs. This compound facilitates the synthesis of sulfonamides through various pathways, including the reaction of in situ-generated sulfinates with amines.

Table 3: Representative Yields for Sulfonamide Synthesis using this compound

| Starting Material | Catalyst/Reagents | Amine Source | Product | Yield (%) | Reference |

Dabso: A Technical Guide to Safe Handling and Procedures

For Researchers, Scientists, and Drug Development Professionals

Dabso, the common name for the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, has emerged as a valuable reagent in organic synthesis. It serves as a stable, solid, and easily handled surrogate for toxic and gaseous sulfur dioxide (SO₂), mitigating many of the hazards associated with the direct use of SO₂ gas.[1][2][3] This guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available technical data, to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[4] This interaction creates a stable adduct that moderates the risks of handling gaseous SO₂.[4] The solid-state structure reveals weak N→S dative bonds between the DABCO and SO₂ molecules.[4] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | [4] |

| Molecular Weight | 240.3 g/mol | [4] |

| Appearance | Colorless crystalline solid | [1][3] |

| Melting Point | 112–114 °C (decomposition)[4]; 180 °C (decomposition)[5][6]; 200 °C (decomposition)[1] | [1][4][5][6] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane).[4] | [4] |

| Hygroscopicity | Hygroscopic solid.[4][7] | [4][7] |

| Stability | Air-stable.[1] | [1] |

Safety and Hazard Information

While this compound is significantly safer to handle than gaseous SO₂, it is not without hazards. It is classified as a flammable solid and can cause skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols is essential.

| Hazard Classification | GHS Codes | Precautionary Statements |

| Flammable Solid | H228 | P210 |

| Acute Toxicity (Oral) | H302 | P301 + P312 + P330 |

| Skin Irritation | H315 | P302 + P352 |

| Eye Irritation | H319 | P305 + P351 + P338 |

| Specific Target Organ Toxicity (Single Exposure) | H335 | - |

| Hazardous to the Aquatic Environment (Chronic) | H412 | P273 |

Signal Word: Danger

Target Organs: Respiratory system

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the stability and safety of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep container tightly closed.

-

Store under an inert gas atmosphere (e.g., nitrogen or argon).[1]

-

Due to its hygroscopic nature, minimize exposure to air and moisture.[7]

-

Storage Class Code: 4.1B - Flammable solid hazardous materials.

-

For long-term storage of solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[8]

Spill Management:

-

In case of a spill, avoid creating dust.

-

Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is widely used as an SO₂ surrogate in various organic reactions, including the synthesis of sulfonamides and sulfamides.[2][3]

Synthesis of this compound

A convenient and safe method for the multigram synthesis of this compound involves the in situ generation of SO₂ from sodium sulfite, which then reacts with DABCO in a closed two-chamber system.[9][10] This method avoids the direct handling of gaseous SO₂.[9][10]

One-Pot Preparation of Sulfonamides using this compound

This compound can be used in a one-pot synthesis of sulfonamides, starting from a Grignard reagent.[3][11]

Toxicology

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, its primary hazard is related to its components, DABCO and sulfur dioxide. Sulfur dioxide is a known respiratory irritant.[12] High concentrations of SO₂ can cause severe airway obstruction.[12] The oral acute toxicity of this compound is categorized as harmful if swallowed (H302).[6]

It is imperative for researchers to consult the most recent and complete Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive toxicological data.

Conclusion

This compound offers a significant safety and handling advantage over gaseous sulfur dioxide for a variety of synthetic applications. Its solid and air-stable nature simplifies experimental setups and reduces the risks associated with toxic gas handling.[1][3] However, it is a chemical that requires careful handling, appropriate personal protective equipment, and adherence to established laboratory safety procedures. By understanding its properties and potential hazards, researchers can confidently and safely incorporate this compound into their synthetic workflows.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound - Enamine [enamine.net]

- 3. DABCO-Bis(sulfur dioxide), this compound, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 4. This compound () for sale [vulcanchem.com]

- 5. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct | 119752-83-9 | TCI AMERICA [tcichemicals.com]

- 6. acs.org [acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. afinitica.com [afinitica.com]

- 12. HEALTH EFFECTS - Toxicological Profile for Sulfur Dioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Physical Properties of Dabso Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabso, or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of chemical transformations.[1][2][3] Its ease of handling has made it an increasingly popular reagent in organic synthesis, particularly in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds relevant to the pharmaceutical and agrochemical industries.[4][5] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and visual representations of its applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its effective use and handling in a laboratory setting. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) | [6] |

| Common Name | This compound | [7] |

| CAS Number | 119752-83-9 | [7] |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | [7] |

| Molecular Weight | 240.31 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [1] |

| Hygroscopicity | Hygroscopic | [6] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 141-143 °C (decomposes) | [8] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). Poorly soluble in nonpolar solvents (e.g., hexane) and ethers (e.g., diethyl ether). | [9] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopic Properties

| Technique | Solvent | Peak(s) | Source(s) |

| ¹H NMR | CD₃OD | 3.21 ppm (s) | [8] |

| ¹³C NMR | CD₃OD | 45.6 ppm | [8] |

| Infrared (IR) | KBr | 3400, 2962, 2892, 2802, 1651, 1465, 1324, 1178, 1053, 999, 949, 842, 804, 785, 718 cm⁻¹ | [8] |

| UV-Vis | DMSO | Data not readily available in public sources. A published study mentions the UV-Vis absorption spectra of this compound in DMSO, but specific absorption maxima are not provided in the accessible literature.[10] Sulfur dioxide in water exhibits a characteristic absorption at 276 nm.[11] | |

| Fluorescence | - | No data available in public sources. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound

Method 1: Using Karl-Fischer Reagent [6]

This method provides a safe and convenient laboratory-scale synthesis of this compound.

Materials:

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous Tetrahydrofuran (THF)

-

Karl-Fischer reagent (volumetric two-component KF titration, pyridine-containing working medium, solution A: pyridine-sulfur dioxide)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

Procedure:

-

In an oven-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DABCO in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Karl-Fischer reagent dropwise to the stirred solution. A precipitate of this compound will form.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with anhydrous diethyl ether to remove any residual pyridine (B92270) and other impurities.

-

Dry the purified this compound under vacuum to yield a white to off-white crystalline solid.

Method 2: Using Sodium Sulfite (B76179) [12]

This method generates sulfur dioxide in situ, avoiding the handling of gaseous SO₂.

Materials:

-

DABCO

-

Sodium sulfite

-

Sulfuric acid

-

A suitable solvent (e.g., THF)

-

Two-chamber reaction setup

Procedure:

-

Set up a two-chamber reactor. In one chamber, place sodium sulfite. In the second chamber, dissolve DABCO in the chosen solvent.

-

Slowly add sulfuric acid to the chamber containing sodium sulfite to generate sulfur dioxide gas.

-

The generated SO₂ gas is then passed into the second chamber containing the DABCO solution, leading to the precipitation of this compound.

-

After the reaction is complete, the solid this compound is collected by filtration, washed, and dried.

Determination of Melting Point

A standard capillary melting point determination method can be used.

Materials:

-

This compound sample (finely powdered and dry)

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Pack a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range represents the melting point. Note that this compound decomposes at its melting point.

Determination of Solubility (Qualitative)

A general procedure for determining the qualitative solubility of an organic compound.

Materials:

-

This compound sample

-

Test tubes

-

A range of solvents (e.g., water, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, hexane, diethyl ether)

-

Vortex mixer or stirring rod

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the solvent to be tested.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for about 1 minute.

-

Observe if the solid dissolves completely, partially, or not at all.

-

Record the solubility as soluble, partially soluble, or insoluble.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound using Karl-Fischer Reagent

Caption: Workflow for the synthesis of this compound reagent using the Karl-Fischer method.

Reaction Pathway: One-Pot Sulfonamide Synthesis using this compound

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DABCO-Bis(sulfur dioxide), this compound, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 3. This compound as a SO2 gas surrogate in the synthesis of organic structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Sulfur Dioxide Release from DABSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism governing the release of sulfur dioxide (SO₂) from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This compound is a stable, solid charge-transfer complex that serves as a convenient and safe surrogate for gaseous SO₂ in a multitude of chemical transformations. Understanding the principles of its SO₂ release is paramount for its effective application in research and drug development.

Core Concepts of this compound and SO₂ Release

This compound is a charge-transfer complex formed between the Lewis base 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of the Lewis acid sulfur dioxide.[1] The interaction involves the donation of electron density from the nitrogen atoms of DABCO to the sulfur atoms of SO₂, forming dative N-S bonds. This complex is a stable, colorless crystalline solid that is easy to handle, circumventing the challenges associated with the use of toxic and gaseous SO₂.[2]

The release of SO₂ from this compound is primarily a thermal decomposition process. Upon heating, the dative N-S bonds cleave, liberating gaseous SO₂ and regenerating the DABCO base. Differential Scanning Calorimetry (DSC) data indicates that this compound decomposes at approximately 200 °C .[3] This controlled release mechanism allows for the in situ generation of SO₂ in reaction mixtures, enabling a variety of sulfinylation and sulfonylation reactions.

Proposed Mechanism of SO₂ Release

The thermal decomposition of this compound can be conceptualized as a reversible equilibrium that is shifted towards the products (DABCO and SO₂) at elevated temperatures. The process is believed to occur in a stepwise manner, with the sequential dissociation of the two SO₂ molecules.

dot graph SO2_Release_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

This compound [label="this compound\n(DABCO·(SO₂)₂)", fillcolor="#F1F3F4"]; Intermediate [label="DABCO·SO₂", fillcolor="#F1F3F4"]; DABCO [label="DABCO", fillcolor="#F1F3F4"]; SO2_1 [label="SO₂", shape=circle, style=filled, fillcolor="#FBBC05"]; SO2_2 [label="SO₂", shape=circle, style=filled, fillcolor="#FBBC05"];

This compound -> Intermediate [label="Heat (Δ)", color="#EA4335"]; Intermediate -> SO2_1 [label="Release", style=dashed, color="#34A853"]; Intermediate -> DABCO [label="Heat (Δ)", color="#EA4335"]; DABCO -> SO2_2 [label="Release", style=dashed, color="#34A853"]; }

Figure 1: Proposed stepwise thermal decomposition of this compound.The overall decomposition can be represented by the following equilibrium:

DABCO·(SO₂)₂ (s) ⇌ DABCO (s) + 2SO₂ (g)

Quantitative Data

While specific kinetic and thermodynamic parameters for the thermal decomposition of this compound are not extensively reported in the peer-reviewed literature, data from analogous amine-SO₂ adducts and general principles of thermal analysis can provide valuable estimations. The following table summarizes the known and expected quantitative data.

| Parameter | Value/Expected Range | Method of Determination | Notes |

| Decomposition Temperature (Td) | ~200 °C | Differential Scanning Calorimetry (DSC) | This is the temperature at which significant decomposition begins.[3] |

| Activation Energy (Ea) | Not Reported | Thermogravimetric Analysis (TGA) | For thermal decomposition of similar charge-transfer complexes, Ea values can range from 80 to 200 kJ/mol.[4] |

| Enthalpy of Decomposition (ΔHd) | Not Reported | Differential Scanning Calorimetry (DSC) | Expected to be endothermic, as energy is required to break the N-S bonds. For amine-SO₂ adducts used in other applications, dissociation enthalpies can vary.[5] |

| Entropy of Decomposition (ΔSd) | Not Reported | Calculated from ΔHd and ΔGd | Expected to be positive, as a solid decomposes into a solid and two gaseous molecules, leading to an increase in disorder. |

Note: The values for Activation Energy, Enthalpy of Decomposition, and Entropy of Decomposition are estimations based on analogous compounds and should be determined experimentally for this compound for accurate modeling.

Experimental Protocols

To determine the kinetic and thermodynamic parameters of SO₂ release from this compound, the following experimental protocols are recommended.

This technique is ideal for determining the decomposition temperature, the stoichiometry of the released gas, and the kinetics of the decomposition.

Figure 2: Experimental workflow for TGA-MS analysis of this compound.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Set the temperature program to equilibrate at 30 °C, followed by a heating ramp to 300 °C at a rate of 10 °C/min.

-

Configure the coupled mass spectrometer to monitor the mass-to-charge ratio (m/z) of 64, corresponding to SO₂.

-

-

Data Acquisition: Initiate the TGA-MS run and collect data for mass loss as a function of temperature and the ion current for m/z = 64.

-

Data Analysis:

-

The TGA thermogram will show a mass loss step corresponding to the release of SO₂. The percentage mass loss can be used to confirm the stoichiometry of the decomposition.

-

The MS data will show an increase in the ion current for m/z = 64, confirming the evolution of SO₂.

-

Kinetic parameters such as the activation energy can be determined by performing experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and applying isoconversional methods (e.g., Flynn-Wall-Ozawa) to the TGA data.

-

DSC is used to measure the heat flow associated with the thermal decomposition of this compound, allowing for the determination of the enthalpy of decomposition.

Figure 3: Experimental workflow for DSC analysis of this compound.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC measurement cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to equilibrate at 30 °C, followed by a heating ramp to 250 °C at a rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak corresponding to the decomposition of this compound.

-

The onset temperature of this peak corresponds to the decomposition temperature.

-

The area under the peak is integrated to determine the enthalpy of decomposition (ΔHd) in J/g, which can then be converted to kJ/mol.

-

Conclusion

The release of SO₂ from this compound is a thermally induced decomposition process that proceeds via the cleavage of the dative N-S bonds. While a precise quantitative understanding of the kinetics and thermodynamics of this process requires further experimental investigation, the methodologies outlined in this guide provide a clear pathway for researchers to obtain this critical data. A thorough understanding of the SO₂ release mechanism will enable the more rational design of reaction conditions and the broader application of this valuable SO₂ surrogate in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Dabso

Introduction

Dabso, a portmanteau of DABCO-bis(sulfur dioxide), is a stable, crystalline solid that serves as a crucial reagent in modern organic synthesis.[1][2] It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[3] The primary utility of this compound lies in its ability to act as a convenient and safer surrogate for gaseous sulfur dioxide, a toxic and difficult-to-handle reagent.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of this compound, with a focus on experimental details and logical workflows for researchers in chemistry and drug development.

Molecular Structure and Identification

This compound is characterized by a bicyclic amine framework (DABCO) that forms dative bonds with two molecules of sulfur dioxide through its bridgehead nitrogen atoms.[3] This interaction creates a stable, solid adduct, mitigating the hazards associated with handling gaseous SO₂.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 119752-83-9[3][4] |

| Molecular Formula | C₆H₁₂N₂O₄S₂[3][5] |

| Molecular Weight | 240.31 g/mol [4][5] |

| IUPAC Name | 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt)[6] |

| SMILES | O=S([N+]12CC--INVALID-LINK--(S([O-])=O)CC1)[O-][4][5] |

| InChI | 1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;;[3] |

| InChIKey | MISUHPSYABLQKS-UHFFFAOYSA-N[3] |

Physicochemical and Spectral Properties

This compound is a white to off-white, hygroscopic solid.[3][4][7] Its physical and spectral properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 112–114 °C (decomposition)[3], 180 °C (decomposition)[6] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane); soluble in water.[3][6] |

| Stability | Bench-stable solid, though hygroscopic.[1][7] |

Table 3: Spectral Data for this compound

| Spectral Method | Observed Signals |

| Infrared (IR) (KBr) | ν(SO₂) asymmetric stretch: 1320 cm⁻¹; ν(SO₂) symmetric stretch: 1145 cm⁻¹[3] |

| ¹³C NMR (DMSO-d₆) | δ 46.8 ppm (DABCO carbons)[3] |

Experimental Protocols

Synthesis of this compound

A convenient and safe laboratory-scale synthesis of this compound utilizes Karl-Fischer reagent as a source of sulfur dioxide.[7][8]

Protocol: Preparation of this compound from Karl-Fischer Reagent [7]

-

Apparatus Setup: An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is fitted with a rubber septum and cooled to room temperature under vacuum.

-

Reagent Addition: 1,4-diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask. The flask is then evacuated and back-filled with argon three times. Dry tetrahydrofuran (B95107) (THF) (180 mL) is introduced via syringe.

-

Reaction with SO₂ Source: The solution is cooled to 0 °C in an ice bath. Karl-Fischer reagent (solution A, containing pyridine (B92270) and sulfur dioxide, ~280-375 mmol SO₂) is added dropwise via syringe over 30 minutes. A precipitate of this compound forms shortly after the addition begins.

-

Reaction Completion and Isolation: The suspension is stirred at 0 °C for an additional 30 minutes, after which the ice bath is removed, and stirring is continued at room temperature for 3 hours.

-

Filtration and Washing: The suspension is filtered through a sintered-glass funnel under reduced pressure. The collected solid is washed by re-suspending it in diethyl ether (200 mL) and stirring for 15 minutes, followed by filtration. This washing step is repeated twice.

-

Drying: Due to its hygroscopic nature, the solid this compound is immediately transferred to a round-bottomed flask and dried in a desiccator under vacuum for 12 hours to yield a colorless powder (typically 96-97% yield).[7]

Synthesis of Sulfonamides using this compound

This compound is widely used as an SO₂ surrogate in the one-pot synthesis of sulfonamides from Grignard reagents.[2][9]

Protocol: One-Pot Preparation of Sulfonamides [9]

-

Grignard Reaction: A solution of the desired Grignard reagent is prepared. This compound is then added to this solution.

-

Sulfinate Formation: The reaction mixture is stirred, allowing the Grignard reagent to react with the in situ generated SO₂ to form a sulfinate intermediate.

-

Conversion to Sulfonamide: Sulfuryl chloride is added to the reaction mixture, followed by the desired amine (primary or secondary).

-

Workup and Purification: The reaction is worked up through standard aqueous extraction procedures, and the final sulfonamide product is purified, typically by column chromatography.

Logical Workflow: this compound in Organic Synthesis

The primary role of this compound is to serve as a stable, solid source of sulfur dioxide for various chemical transformations. This workflow avoids the direct handling of hazardous SO₂ gas.

Caption: Logical workflow illustrating the formation of this compound and its application as an SO₂ surrogate.

Biological Signaling Pathways of Sulfur Dioxide

While this compound itself is primarily a synthetic reagent, its role as an SO₂ donor is significant because sulfur dioxide is recognized as a gasotransmitter involved in various physiological processes in mammals.[10] The biological effects of SO₂ are mediated through several signaling pathways. It is plausible that the biological activity of this compound, if any, would be due to the release of SO₂.

Key Signaling Pathways Involving SO₂: [10]

-

Redox Pathway: SO₂ is involved in protective effects against myocardial ischemia-reperfusion injury, myocardial injury, pulmonary hypertension, and atherosclerosis through redox-sensitive mechanisms.

-

Ion Channels: L-type calcium channels and ATP-sensitive potassium channels are implicated in the vasorelaxant effects of SO₂.

-

Cyclic Nucleotide Pathways: The 3'-5'-cyclic guanosine (B1672433) monophosphate (cGMP) and 3'-5'-cyclic adenosine (B11128) monophosphate (cAMP) pathways are also involved in SO₂-induced vasorelaxation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a role in vascular remodeling during pulmonary hypertension and in the proliferation of vascular smooth muscle cells.

Caption: Major signaling pathways modulated by the gasotransmitter sulfur dioxide (SO₂).

Conclusion

This compound has emerged as an indispensable reagent in organic synthesis, offering a safe and practical alternative to gaseous sulfur dioxide. Its well-defined structure and predictable reactivity have enabled the development of robust protocols for the synthesis of a wide array of sulfur-containing compounds, including sulfonamides and sulfamides, which are prevalent motifs in pharmaceuticals. While the direct biological activity of the this compound complex is not extensively studied, its role as a precursor to the biologically active gasotransmitter SO₂ suggests potential avenues for future research in chemical biology and drug delivery. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.

References

- 1. This compound - Enamine [enamine.net]

- 2. DABCO-Bis(sulfur dioxide), this compound, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 3. This compound () for sale [vulcanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. acs.org [acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. afinitica.com [afinitica.com]

- 10. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of DABSO: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The handling of gaseous sulfur dioxide (SO₂) in a laboratory setting presents significant safety and logistical challenges. The discovery of DABSO, a stable, solid adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, has revolutionized the use of SO₂ in organic synthesis. This technical guide provides an in-depth overview of the seminal work that introduced this compound as a practical SO₂ surrogate, its synthesis, and its application in key synthetic transformations. Detailed experimental protocols and quantitative data are presented to facilitate its adoption and further exploration by the scientific community.

Introduction: The Advent of a Stable SO₂ Surrogate

While the existence of charge-transfer complexes between amines and sulfur dioxide was known, it was the 2011 publication by Michael C. Willis and his research group at the University of Oxford that established this compound as a highly effective and user-friendly reagent for organic synthesis.[1][2][3][4][5][6] This work, detailed in Organic Letters, demonstrated that the bench-stable, colorless solid could seamlessly replace hazardous gaseous SO₂ in several important chemical reactions.[1][3][4] The discovery provided a safer and more convenient avenue for the synthesis of a variety of sulfur-containing compounds.[7]

This compound, chemically known as DABCO-bis(sulfur dioxide), is a charge-transfer complex formed between one molecule of DABCO and two molecules of sulfur dioxide.[1] Its solid nature mitigates the risks associated with handling toxic and corrosive SO₂ gas.[3]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, offering flexibility based on available starting materials and equipment.

Experimental Protocol: Synthesis from Karl-Fischer Reagent

A safe and convenient method utilizes the Karl-Fischer reagent as a source of sulfur dioxide.[8]

Procedure:

-

An oven-dried 500-mL round-bottomed flask equipped with a stir bar is cooled to room temperature under vacuum and then filled with argon.

-

1,4-diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask, which is then evacuated and back-filled with argon three times.

-

Dry tetrahydrofuran (B95107) (THF) (180 mL) is added via syringe, and the mixture is stirred until the DABCO dissolves completely.

-

The flask is cooled in an ice bath, and Karl-Fischer reagent (solution A, 120 mL) is added dropwise over 30 minutes, leading to the precipitation of this compound.

-

After stirring for an additional 30 minutes at 0 °C, the ice bath is removed, and the suspension is stirred for a further 3 hours at room temperature.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a colorless powder.[8]

Experimental Protocol: Synthesis using Sodium Sulfite (B76179)

An alternative approach generates sulfur dioxide in situ from sodium sulfite in a two-chamber reactor, avoiding the direct handling of SO₂ gas.[9][10]

Procedure:

-

A two-chamber reactor is charged with DABCO (5.05 g, 45 mmol) in one chamber (A) and sodium sulfite (12.48 g, 99 mmol) in the other (B).

-

The reactor is evacuated and backfilled with nitrogen three times.

-

THF (60 mL) is added to chamber A, and water (40 mL) is added to chamber B.

-

Sulfuric acid (6 mL) is added gradually to chamber B via a syringe pump over 2 hours to generate SO₂.

-

The mixture is stirred overnight at room temperature.

-

The resulting suspension in chamber A is filtered, and the collected white solid is washed with diethyl ether and dried under vacuum to afford this compound.[9][10]

Key Synthetic Applications

The seminal 2011 paper by Willis and coworkers demonstrated the utility of this compound in three key transformations: the synthesis of sulfonamides, sulfamides, and sulfolenes.[1][3][4]

One-Pot Sulfonamide Synthesis

This compound serves as an excellent SO₂ source for the one-pot synthesis of sulfonamides from Grignard reagents.[1][3]

-

To a cooled (-78 °C) solution of a Grignard reagent (1.0 equiv) in THF, a suspension of this compound (1.25 equiv) in THF is added.

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

Sulfuryl chloride (1.1 equiv) is then added, and the mixture is allowed to warm to room temperature over 1 hour.

-

The appropriate amine (2.5 equiv) is added, and the reaction is stirred for an additional 2 hours.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

| Entry | Grignard Reagent | Amine | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Morpholine | N-(Phenylsulfonyl)morpholine | 67 |

| 2 | Phenylmagnesium bromide | Piperidine | 1-(Phenylsulfonyl)piperidine | 75 |

| 3 | Phenylmagnesium bromide | Benzylamine | N-Benzylbenzenesulfonamide | 72 |

| 4 | 4-Methoxyphenylmagnesium bromide | Morpholine | 4-Methoxy-N-morpholinobenzenesulfonamide | 80 |

| 5 | 2-Thienylmagnesium bromide | Morpholine | N-(Thiophen-2-ylsulfonyl)morpholine | 50 |

| 6 | Benzylmagnesium chloride | Morpholine | N-(Benzylsulfonyl)morpholine | 65 |

Data sourced from Woolven et al., Org. Lett., 2011, 13, 4876-4878.[1]

Sulfamide (B24259) Synthesis

This compound efficiently replaces gaseous SO₂ in the preparation of diarylsulfamides from anilines.[1][3]

-

To a solution of aniline (B41778) (1.0 equiv) in acetonitrile, this compound (2.0 equiv), iodine (1.0 equiv), and pyridine (B92270) (2.0 equiv) are added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

| Entry | Aniline | Product | Yield (%) |

| 1 | Aniline | N,N'-Diphenylsulfamide | 63 |

| 2 | 4-Methylaniline | N,N'-Di-p-tolylsulfamide | 71 |

| 3 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)sulfamide | 55 |

| 4 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)sulfamide | 68 |

Data sourced from Woolven et al., Org. Lett., 2011, 13, 4876-4878.[1]

Sulfolene Synthesis

This compound participates in cheletropic additions with dienes to form sulfolenes.[1][3][11]

-

A mixture of this compound (1.0 equiv) and 2,3-dimethylbutadiene (5.0 equiv) in a sealed pressure tube is heated at 120 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is purified directly by column chromatography to afford the sulfolene product.[1]

| Diene | Product | Yield (%) |

| 2,3-Dimethylbutadiene | 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | 80 |

Data sourced from Woolven et al., Org. Lett., 2011, 13, 4876-4878.[1]

Visualizing the Core Reactions

Reaction Workflows

The following diagrams illustrate the logical flow of the synthetic procedures.

Caption: Experimental workflows for the synthesis of this compound.

Caption: One-pot sulfonamide synthesis workflow using this compound.

Reaction Pathways

The underlying chemical transformations are depicted in the following signaling pathways.

Caption: Reaction pathway for sulfonamide synthesis.

Caption: Reaction pathway for sulfamide synthesis.

Caption: Reaction pathway for sulfolene synthesis.

Conclusion

The introduction of this compound by Willis and his group has had a significant impact on synthetic organic chemistry by providing a safe and convenient alternative to gaseous sulfur dioxide. The protocols outlined in this guide, derived from the foundational literature, demonstrate the practicality and broad applicability of this reagent. For researchers in drug discovery and development, this compound opens up more accessible routes to novel sulfonamides, sulfamides, and other sulfur-containing scaffolds, thereby accelerating the exploration of chemical space for new therapeutic agents.

References

- 1. afinitica.com [afinitica.com]

- 2. DABCO-bis (sulfur dioxide), this compound, as a convenient source of sulfur dioxide for organic synthesis: Utility in sulfonamide and sulfamide preparation | Department of Chemistry [chem.web.ox.ac.uk]

- 3. DABCO-Bis(sulfur dioxide), this compound, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 4. DABCO-bis(sulfur dioxide), this compound, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DABCO-bis(sulfur dioxide), this compound, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. | Semantic Scholar [semanticscholar.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Collection - A Convenient Multigram Synthesis of this compound Using Sodium Sulfite as SO2 Source - Organic Process Research & Development - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound - Enamine [enamine.net]

The Strategic Advantage of DABSO in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the pursuit of efficiency, safety, and versatility is paramount. The introduction of DABCO-bis(sulfur dioxide) (DABSO) as a solid, stable, and easy-to-handle surrogate for gaseous sulfur dioxide (SO₂) has marked a significant advancement in the synthesis of sulfur-containing compounds. This guide provides an in-depth technical overview of the core advantages of utilizing this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction workflows. Its adoption mitigates the considerable hazards and handling difficulties associated with toxic SO₂ gas, while enabling a broad range of novel and efficient synthetic transformations.

Core Advantages of this compound

The primary advantage of this compound lies in its ability to serve as a safe and convenient source of sulfur dioxide.[1][2][3] As a stable, crystalline solid, it eliminates the need for specialized equipment required for handling a toxic and corrosive gas, thereby enhancing laboratory safety and simplifying experimental setups.[1][4] Beyond its handling advantages, this compound has proven to be a versatile reagent in a multitude of synthetic applications, leading to the efficient formation of sulfones, sulfonamides, sulfinamides, and other valuable sulfur-containing motifs.[5][6]

Key Benefits:

-

Enhanced Safety: Eliminates the risks associated with handling gaseous SO₂.[1][4]

-

Ease of Handling: As a crystalline solid, this compound is easily weighed and dispensed.[2][7]

-

Versatility: Enables a wide array of synthetic transformations, including transition metal-catalyzed reactions and multi-component couplings.[1][5]

-

Efficiency: Often allows for one-pot syntheses, reducing reaction times and purification steps.[2][7]

Quantitative Data Summary

The efficacy of this compound across various synthetic procedures is demonstrated by the consistently high yields and manageable reaction times. The following tables summarize quantitative data for key transformations.

Table 1: One-Pot Sulfone Synthesis via Grignard/Organolithium Reagents and this compound

| Organometallic Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-BuMgCl | Benzyl bromide | DMF | 120 (Microwave) | 3 | 86 | [3][6][7] |

| PhMgCl | Benzyl bromide | DMF | 120 (Microwave) | 3 | 85 | [3][6] |

| 2-ThienylLi | Benzyl bromide | DMF | 120 (Microwave) | 3 | 75 | [3][6] |

| n-BuMgCl | Iodopropane | DMF | 120 (Microwave) | 3 | 74 | [3][6] |

| PhLi | Diphenyliodonium triflate | DMF | 120 (Microwave) | 3 | 68 | [3][6] |

Table 2: Palladium-Catalyzed Aminosulfonylation for N-Aminosulfonamide Synthesis

| Aryl Iodide | Hydrazine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodoanisole | N,N-Dimethylhydrazine | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 70 | 85 |[1] | | 1-Iodonaphthalene | N,N-Dimethylhydrazine | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 70 | 90 |[1] | | 2-Iodothiophene | N,N-Dibenzylhydrazine | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 70 | 78 |[1] |

Table 3: One-Pot Sulfinamide Synthesis

| Organometallic Reagent | Amine | Total Reaction Time (h) | Yield (%) | Reference |

| 4-Fluorophenylmagnesium bromide | Morpholine | 1.5 | 83 | [2][8][9] |

| Phenylmagnesium bromide | Aniline | 1.5 | 75 | [2][8][9] |

| n-Butylmagnesium chloride | Piperidine | 1.5 | 72 | [2][8][9] |

| 2-Thienyllithium | Pyrrolidine | 1.5 | 65 | [2][8][9] |

Experimental Protocols

General Procedure for One-Pot Sulfone Synthesis

This protocol is adapted from Deeming, A. S., et al., Org. Lett., 2014, 16, 150-153.[3][6][7]

-

To a suspension of this compound (1.0 equiv) in anhydrous THF at -40 °C under an inert atmosphere, add the organometallic reagent (Grignard or organolithium, 1.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add the desired electrophile (e.g., alkyl halide, 3.0 equiv) and the appropriate solvent (e.g., DMF).

-

Heat the reaction mixture in a microwave reactor at 120 °C for 3 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Palladium-Catalyzed N-Aminosulfonamide Synthesis

This protocol is based on the work of Willis, M. C., et al. as described in TCI Chemicals literature.[1]

-

In a glovebox, charge a reaction vessel with Pd(OAc)₂ (5 mol%), a suitable phosphine (B1218219) ligand (e.g., P(t-Bu)₃, 10 mol%), and this compound (0.6 equiv).

-

Add the aryl iodide (1.0 equiv) and the N,N-dialkylhydrazine (1.2 equiv).

-

Add the appropriate solvent (e.g., dioxane) and seal the vessel.

-

Heat the reaction mixture at 70 °C for the specified time.

-

After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

General Procedure for One-Pot Sulfinamide Synthesis

This protocol is adapted from Lo, P. K. T., et al., J. Org. Chem., 2020, 85, 5753-5760.[2][8][9]

-

To a suspension of this compound (0.5 equiv) in anhydrous THF at room temperature under an inert atmosphere, add the organometallic reagent (1.0 equiv) dropwise.

-

Stir the resulting mixture for 30 minutes.

-

Add thionyl chloride (1.1 equiv) dropwise and continue stirring for another 30 minutes.

-

Add the desired amine (1.5 equiv) and a suitable base (e.g., triethylamine, 1.5 equiv).

-

Stir the reaction for an additional 30 minutes.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic procedures involving this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DABCO-Bis(sulfur dioxide), this compound, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Sulfinamide Synthesis Using Organometallic Reagents, this compound, and Amines [organic-chemistry.org]

The Organic Chemist's Ally: A Deep Dive into Dabso as a Sulfur Dioxide Surrogate

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and versatile reagents is perpetual. In the realm of organosulfur chemistry, the gaseous and toxic nature of sulfur dioxide (SO₂) has long presented a significant hurdle. Enter 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), or Dabso, a stable, solid complex that has emerged as a revolutionary surrogate for SO₂. This technical guide provides an in-depth exploration of this compound, from its synthesis and core properties to its diverse applications and the detailed experimental protocols that underpin its use in modern organic synthesis.

Introduction to this compound: Taming a Reactive Gas

This compound is a charge-transfer complex formed between the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1][2] This white, crystalline solid is air-stable and significantly easier and safer to handle than gaseous SO₂, which is corrosive and toxic.[2][3] The controlled release of SO₂ from the this compound complex in solution allows for its measured and efficient incorporation into a wide array of organic molecules, making it an invaluable tool in the synthesis of sulfur-containing compounds.[1][4] Its introduction has paved the way for the development of novel synthetic methodologies, particularly in the preparation of sulfonyl-containing molecules of significant interest to the pharmaceutical and agrochemical industries.[5]

Synthesis of this compound: Two Reliable Pathways

The preparation of this compound can be achieved through multiple routes, with two prominent methods offering safe and efficient access to this valuable reagent.

Synthesis from Karl-Fischer Reagent

A safe and convenient method for preparing this compound on a laboratory scale involves the use of a commercially available Karl-Fischer reagent as the sulfur dioxide source.[6][7] This procedure avoids the direct handling of gaseous SO₂.

Experimental Protocol: Synthesis of this compound using Karl-Fischer Reagent [6]

-

An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is cooled to room temperature under an argon atmosphere.

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask.

-

Dry tetrahydrofuran (B95107) (THF) (180 mL) is introduced via syringe, and the mixture is stirred until the DABCO is completely dissolved.

-

The solution is cooled to 0 °C in an ice bath.

-

Karl-Fischer reagent (solution A, containing ~280 - 375 mmol of SO₂) is added dropwise via syringe over 30 minutes. The precipitation of this compound is observed shortly after the addition begins.

-

The suspension is stirred for an additional 30 minutes at 0 °C, after which the ice bath is removed, and stirring is continued at room temperature for 3 hours.

-

The solid product is collected by filtration under reduced pressure.

-

The collected solid is washed with diethyl ether (3 x 200 mL) and dried under vacuum to afford this compound as a colorless powder (yields typically 96-97%).[6]

Synthesis Using Sodium Sulfite (B76179)

An alternative and convenient multigram synthesis of this compound utilizes sodium sulfite as the SO₂ source in a two-chamber setup.[5][8] This method generates SO₂ in situ, which is then trapped by a solution of DABCO.

Experimental Protocol: Synthesis of this compound using Sodium Sulfite [8]

-

A two-chamber apparatus is assembled, with one chamber for the generation of SO₂ and the other for its reaction with DABCO.

-

In the generation chamber, a solution of sodium sulfite is prepared.

-

In the reaction chamber, a solution of DABCO in a suitable solvent is placed.

-

Sulfuric acid is slowly added to the sodium sulfite solution to generate SO₂ gas.

-

The generated SO₂ is bubbled through the DABCO solution, leading to the precipitation of this compound.

-

The reaction is performed at room temperature.

-

The solid product is collected by filtration, washed, and dried to yield this compound in quantitative amounts on a 10 g scale.[8]

Reaction Mechanisms: The Central Role of the Sulfinate Intermediate

The synthetic utility of this compound primarily stems from its ability to act as an electrophile, reacting with a variety of nucleophiles to form a key sulfinate intermediate. This intermediate can then be trapped in situ with a range of electrophiles to generate a diverse array of sulfur-containing compounds. The majority of reactions involving this compound proceed through the formation of a metal sulfinate.[1][9][10]

Applications in Organic Synthesis: A Versatile Building Block

This compound has found widespread application in the synthesis of several important classes of organosulfur compounds, including sulfonamides, sulfones, and sulfinamides.

Synthesis of Sulfonamides

The sulfonamide functional group is a ubiquitous motif in medicinal chemistry.[2] this compound provides a convenient route to these compounds, typically through a one-pot, multi-component reaction.

Experimental Protocol: One-Pot Synthesis of Sulfonamides [3]

-

To a solution of a Grignard reagent (1.0 equiv) in an appropriate solvent, this compound (1.0 equiv) is added at a controlled temperature (e.g., -40 °C to room temperature).

-

The reaction mixture is stirred to form the magnesium sulfinate intermediate.

-

Sulfuryl chloride is then added to the reaction mixture to form the corresponding sulfonyl chloride.

-

Finally, an amine is added to the reaction mixture to yield the desired sulfonamide.

-

Yields for this transformation are generally good, ranging from 50-80%.[3]

A notable advancement in sulfonamide synthesis is the Sandmeyer-type reaction of (hetero)aromatic amines with this compound.[2]

Experimental Protocol: Sandmeyer Chlorosulfonylation for Sulfonamide Synthesis [2]

-

To a solution of an aniline (B41778) substrate (1.0 equiv) in acetonitrile, 37% aqueous HCl (2.0 equiv) is added at room temperature.

-

tert-Butyl nitrite (B80452) (1.1 equiv) is then added dropwise.

-

After stirring for a specified time, this compound (0.60 equiv) and CuCl₂ (5 mol %) are added.

-

The reaction mixture is stirred for 17 hours, then cooled to 0 °C.

-

An amine (e.g., morpholine, 2.2 equiv) is added to the reaction mixture to afford the corresponding sulfonamide.

Synthesis of Sulfones

Sulfones are another important class of compounds with applications in medicinal and materials chemistry.[1][9] this compound facilitates a versatile one-pot synthesis of sulfones.[1][4]

Experimental Protocol: One-Pot Synthesis of Sulfones [1][4]

-

An organometallic reagent (e.g., Grignard or organolithium reagent, 1.0 equiv) is added to a suspension of this compound (1.0 equiv) in THF at -40 °C.

-

The reaction mixture is stirred to form the metal sulfinate.

-

An electrophile (e.g., alkyl halide, epoxide, or aryliodonium salt, 3.0 equiv) and DMF are added, and the mixture is heated, often using microwave irradiation at 120 °C for 3 hours.[1][4]

-

This protocol allows for the synthesis of a broad range of sulfones in moderate to excellent yields.[4]

Synthesis of Sulfinamides

This compound can also be employed in the one-pot synthesis of sulfinamides, which are of growing interest in medicinal chemistry.[11][12]

Experimental Protocol: One-Pot Synthesis of Sulfinamides [11][12]

-

An organometallic reagent (0.50 mmol, 1.0 equiv) is added dropwise to a suspension of pre-dried this compound (60 mg, 0.25 mmol, 0.5 equiv) in anhydrous THF (2 mL) at room temperature. The mixture is stirred for 30 minutes.

-

Thionyl chloride (SOCl₂, 40 μL, 0.55 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred for another 30 minutes.

-

A nitrogen-based nucleophile is then added to trap the in situ generated sulfinyl chloride, yielding the sulfinamide.

-

The entire process is completed in approximately 1.5 hours at room temperature, with yields ranging from 32-83%.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for representative reactions involving this compound, highlighting its efficiency and versatility.

| Entry | Organometallic Reagent | Electrophile | Product | Yield (%) |

| 1 | ⁿBuMgCl | Benzyl (B1604629) bromide | n-Butyl benzyl sulfone | 86 |

| 2 | PhMgCl | Benzyl bromide | Phenyl benzyl sulfone | 75 |

| 3 | VinylMgCl | Benzyl bromide | Vinyl benzyl sulfone | 68 |

| 4 | 2-ThienylLi | Benzyl bromide | 2-Thienyl benzyl sulfone | 72 |

| 5 | ⁿBuMgCl | Iodopropane | n-Butyl n-propyl sulfone | 74 |

Table 1: Synthesis of Sulfones using this compound. [4]

| Entry | Aniline Substrate | Amine | Product | Yield (%) |

| 1 | Aniline | Morpholine | N-(Phenylsulfonyl)morpholine | 78 |

| 2 | 4-Fluoroaniline | Morpholine | N-((4-Fluorophenyl)sulfonyl)morpholine | 85 |

| 3 | 4-Methoxyaniline | Morpholine | N-((4-Methoxyphenyl)sulfonyl)morpholine | 72 |

| 4 | 2-Aminopyridine | Morpholine | N-(Pyridin-2-ylsulfonyl)morpholine | 65 |

Table 2: Sandmeyer-type Synthesis of Sulfonamides using this compound. [2]

Visualizing this compound Chemistry: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound from DABCO and a sulfur dioxide source.

Caption: General reaction workflow for the use of this compound in organic synthesis.

Caption: Simplified reaction mechanism for sulfonamide synthesis using this compound.

Conclusion

This compound has firmly established itself as an indispensable reagent in modern organic synthesis. Its ability to serve as a safe and convenient surrogate for sulfur dioxide has unlocked a plethora of synthetic possibilities, enabling the efficient construction of complex sulfur-containing molecules. For researchers and professionals in drug development and related fields, a thorough understanding of this compound's properties, synthesis, and reaction scope is crucial for leveraging its full potential in the design and synthesis of novel chemical entities. The detailed protocols and data presented in this guide offer a solid foundation for the practical application of this remarkable reagent.

References

- 1. This compound-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using this compound as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DABCO-Bis(sulfur dioxide), this compound, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Sulfinamide Synthesis Using Organometallic Reagents, this compound, and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to DABSO: A Stable Sulfur Dioxide Surrogate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO. It serves as a stable, solid surrogate for gaseous sulfur dioxide, offering significant advantages in safety and handling for a variety of chemical syntheses. This document covers its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and visualizes key synthetic pathways.

Core Chemical and Physical Properties

This compound is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1] This adduct is a bench-stable, colorless crystalline solid, which makes it a convenient and safer alternative to using hazardous gaseous SO₂.[2][3]

| Property | Value | Reference |

| CAS Number | 119752-83-9 | |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | [1][4] |

| Molecular Weight | 240.3 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2][3] |

| Melting Point | 112–114°C (with decomposition) | [1] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane). | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Spectral Data | Value | Reference |

| Infrared (KBr) | ν(SO₂) asymmetric stretch: 1320 cm⁻¹; ν(SO₂) symmetric stretch: 1145 cm⁻¹ | [1] |

| ¹³C NMR (DMSO-d₆) | 46.8 ppm (DABCO carbons) | [1] |

Synthesis of this compound

A convenient and safe multigram synthesis of this compound has been developed to avoid the direct handling of toxic SO₂ gas. This method utilizes a two-chamber reactor where SO₂ is generated from sodium sulfite (B76179) and consumed in a separate chamber.[5][6]

Materials:

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Sodium sulfite (Na₂SO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Symmetrical two-chamber reactor with septa

-

Teflon-coated oval stirring bars

Procedure:

-

Charge one chamber (Chamber A) of the two-chamber reactor with DABCO (5.050 g, 45 mmol) and a stirring bar.

-

Charge the other chamber (Chamber B) with sodium sulfite (12.480 g, 99 mmol, 2.2 equiv) and a stirring bar.

-

Seal both chambers with screw caps (B75204) fitted with septa.

-

Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times.

-

Under a positive nitrogen pressure, add THF (60 mL) to Chamber A via syringe.

-

Similarly, add water (40 mL) to Chamber B.

-

The gradual generation of SO₂ in Chamber B and its consumption in Chamber A leads to the precipitation of this compound.

-

The reaction is performed at room temperature.

-

After completion, the solid this compound can be isolated. This protocol can be scaled up to a 10 g scale, providing a quantitative yield after overnight drying.[6]

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as a source of sulfur dioxide in various organic transformations.[7][8] It facilitates the synthesis of a wide range of sulfur-containing compounds, including sulfonamides, sulfamides, and sulfones, which are important scaffolds in pharmaceuticals and materials science.[9][10]

This compound enables a convenient one-pot synthesis of sulfonamides from Grignard reagents, avoiding the use of gaseous SO₂.[2][3][11] The process involves the formation of a sulfinate intermediate, which is then converted to the final sulfonamide.

Experimental Protocol: One-Pot Sulfonamide Synthesis [3]

Materials:

-

Grignard reagent (e.g., Aryl magnesium bromide)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Amine

Procedure:

-

To a solution of the Grignard reagent (1.0 equiv) in THF, add this compound (2.5 equiv).

-

Stir the reaction mixture at 40 °C for 1 hour to form the magnesium sulfinate intermediate.

-

Add sulfuryl chloride (1.0 equiv) to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Add the desired amine (10 equiv) to the mixture to form the sulfonamide product.

-

Isolate and purify the product. Yields for this process are typically in the range of 50-80%.[2]

This compound can be used in a one-pot, three-component synthesis of sulfones.[12] This method involves the reaction of organometallic reagents with this compound to form metal sulfinates, which are then trapped in situ with various carbon electrophiles.

Experimental Protocol: Three-Component Sulfone Synthesis [12]

Materials:

-

Organometallic reagent (Grignard or organolithium, 1 equiv)

-

This compound (1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon electrophile (e.g., benzyl (B1604629) bromide, 3-5 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

Add the organometallic reagent to a solution of this compound in THF at -40 °C to generate the metal sulfinate.

-

Add the carbon electrophile and DMF to the reaction mixture.

-

Heat the reaction mixture to 120 °C using microwave irradiation for 3 hours.

-

Isolate and purify the sulfone product.

Role in Transition Metal-Catalyzed Reactions

This compound has proven to be an effective SO₂ surrogate in transition metal-catalyzed cross-coupling reactions.[13] This has enabled the development of novel methods for the synthesis of sulfones and sulfonyl fluorides from substrates like aryl halides and aryl boronic acids, using catalysts based on palladium, copper, cobalt, and iridium.[13]

Biological Signaling Pathways of Sulfur Dioxide

While this compound itself is a reagent for synthesis, its role as an SO₂ donor connects it to the biological activities of sulfur dioxide. SO₂ is now recognized as a gasotransmitter, similar to nitric oxide and carbon monoxide, and is involved in various physiological processes.[14] Its biological effects are mediated through several signaling pathways, including:

-

Redox Pathways: Involved in protective effects against myocardial ischemia-reperfusion injury and atherosclerosis.[14]

-

Ion Channels: L-type calcium and ATP-sensitive potassium channels are involved in the vasorelaxant effects of SO₂.[14]

-

MAPK Pathway: Plays a role in vascular remodeling and smooth muscle cell proliferation.[14]

Understanding these pathways is crucial for researchers in drug development, as the sulfonyl-containing compounds synthesized using this compound may interact with these biological targets.

Conclusion

This compound is a highly valuable reagent for modern organic synthesis, providing a safe and convenient alternative to gaseous sulfur dioxide. Its stability, ease of handling, and versatility in a wide range of reactions, including one-pot and transition metal-catalyzed processes, make it an indispensable tool for chemists. For professionals in drug discovery and development, the ability to efficiently synthesize diverse sulfonyl-containing molecules opens up new avenues for creating novel therapeutic agents.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. DABCO-Bis(sulfur dioxide), this compound, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 3. afinitica.com [afinitica.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound as a SO2 gas surrogate in the synthesis of organic structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Enamine [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dabso in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of compounds referred to as "Dabso." It has come to our attention that the term "this compound" is colloquially used for at least two distinct chemical entities. This guide will address both, providing available solubility data, standard experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Clarification of "this compound" Chemical Identity

It is crucial to first distinguish between the two compounds commonly associated with the name "this compound":

-

This compound (DABCO-bis(sulfur dioxide)) : The bis-adduct of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide. This is a stable, colorless crystalline solid used as a surrogate for gaseous sulfur dioxide in organic synthesis.[1][2][3]

-

4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) : A fluorescent reagent used for the sensitive detection of thiols.[4]

Given the distinct applications of these compounds, their solubility profiles in organic solvents are of significant interest to researchers in different fields.

Solubility Data of this compound Compounds

Table 1: Solubility of this compound (DABCO-bis(sulfur dioxide))

| Solvent | Temperature (°C) | Solubility | Notes |